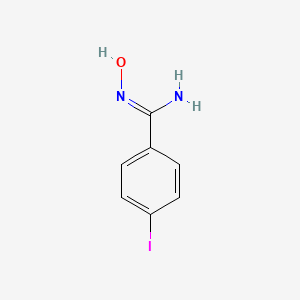

N-Hydroxy-4-iodo-benzamidine

Description

Contextualization within Benzamidine (B55565) Chemistry Research

Benzamidines are a class of organic compounds characterized by a benzene (B151609) ring attached to an amidine group (-C(=NH)NH2). This structural motif is recognized for its ability to participate in various biological interactions, often acting as a bioisostere for arginine and lysine (B10760008) residues in proteins. nih.gov Consequently, benzamidine derivatives have been extensively studied as inhibitors of a wide range of enzymes, particularly serine proteases like thrombin, which are involved in blood coagulation. nih.goviucr.org The amidine group, being basic, is typically protonated at physiological pH, allowing it to form strong ionic and hydrogen bonding interactions with the active sites of these enzymes. iucr.org

The versatility of the benzamidine scaffold allows for the introduction of various substituents onto the benzene ring, enabling the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a vast library of benzamidine derivatives with diverse biological activities. acs.orgacs.org Research in this area continues to be a vibrant field, with ongoing efforts to synthesize novel benzamidine-based compounds with enhanced potency, selectivity, and drug-like properties. acs.org

Significance of Iodo-Substituted N-Hydroxyamidines in Academic Investigations

The introduction of an iodine atom and an N-hydroxy group to the benzamidine core, as seen in N-Hydroxy-4-iodo-benzamidine, imparts distinct characteristics that are of significant interest to researchers. The iodine atom, a heavy halogen, can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. This property can influence the binding affinity and selectivity of the molecule for its biological targets. Furthermore, the presence of iodine provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules.

The N-hydroxyamidine (or hydroxamidine) functionality is a key feature that distinguishes this class of compounds. The N-hydroxy group can act as a metal-chelating moiety and is a known pharmacophore in a variety of enzyme inhibitors. It is also a bioisostere for carboxylic acids and amides. rjptonline.org The Tiemann rearrangement, a reaction specific to N-hydroxy amidines, provides a synthetic route to other valuable chemical structures. psu.edu

The combination of the iodo-substituent and the N-hydroxyamidine group in a single molecule creates a versatile platform for academic investigations. Researchers are exploring these compounds as potential therapeutic agents, as probes to study enzyme mechanisms, and as building blocks in the synthesis of novel heterocyclic compounds. mdpi.comnih.gov For instance, N'-hydroxy-4-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methoxy]-3-iodo-benzamidine, a related complex molecule, highlights the utility of the iodo-benzamidine scaffold in constructing compounds with potential biological activities. ontosight.ai

Interactive Data Table: Physicochemical Properties of N-Hydroxy-4-iodobenzamide

The following table summarizes key computed physicochemical properties for N-Hydroxy-4-iodobenzamide, a closely related precursor.

| Property | Value | Reference |

| Molecular Weight | 263.03 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 262.94433 Da | PubChem |

| Monoisotopic Mass | 262.94433 Da | PubChem |

| Topological Polar Surface Area | 49.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 143 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-iodobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOWTMSTHJGGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of N Hydroxy 4 Iodo Benzamidine

Reactivity at the Amidine Functional Group

The amidine functional group in N-Hydroxy-4-iodo-benzamidine is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement allows for a variety of reactions, including nucleophilic and electrophilic pathways, as well as condensation and cyclization reactions.

Nucleophilic and Electrophilic Pathways

The amidine moiety of this compound can exhibit both nucleophilic and electrophilic character. The lone pair of electrons on the sp²-hybridized nitrogen atom can act as a nucleophile, attacking electrophilic centers. Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic attack by the amidine nitrogen can be observed in reactions with various electrophiles. For instance, acylation reactions with acid chlorides or anhydrides can occur at the nitrogen atom. The specific site of acylation (at the NH₂ or the N-OH group) can be influenced by reaction conditions and the nature of the acylating agent.

Conversely, the electrophilic carbon of the amidine is a key site for nucleophilic addition reactions. Strong nucleophiles can add to the C=N double bond, leading to the formation of tetrahedral intermediates. The subsequent fate of these intermediates depends on the reaction conditions and the nature of the nucleophile.

| Reaction Type | Reactant | Product Type | General Conditions |

| Nucleophilic Attack | Acid Chloride | N-acylated amidoxime (B1450833) | Basic conditions |

| Nucleophilic Addition | Organometallic Reagent | Substituted Amine | Anhydrous conditions |

Condensation and Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. The bifunctional nature of the amidoxime group, containing both a nucleophilic nitrogen and an oxygen atom, allows for reactions with difunctional electrophiles to form cyclic structures.

A prominent example is the reaction with aldehydes to form 4,5-dihydro-1,2,4-oxadiazoles, which can then be oxidized to fully aromatic 1,2,4-oxadiazoles. rsc.org The reaction is believed to proceed through the initial nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of the aldehyde, followed by intramolecular cyclization and dehydration.

Furthermore, N-hydroxy-amidines can react with various carbonyl compounds to form a range of heterocyclic systems. For instance, their reaction with α,β-unsaturated ketones can lead to the formation of pyrimidine (B1678525) derivatives. The specific outcome of these reactions is often dependent on the catalyst and reaction conditions employed.

| Reactant | Product Heterocycle | Key Reaction Type |

| Aldehydes | 1,2,4-Oxadiazoles | Condensation/Cyclization |

| Esters | 1,2,4-Oxadiazol-5-ones | Acylation/Cyclization |

| β-Diketones | Pyrimidines | Condensation/Cyclization |

Oxidative C-N Bond Formations

The amidine moiety can participate in oxidative C-N bond formation reactions, often catalyzed by transition metals. These reactions are crucial for the synthesis of more complex nitrogen-containing molecules. While specific examples for this compound are not extensively documented, the general reactivity of amidines in such transformations is well-established.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can in principle be applied to the N-H bonds of the amidine group to form new C-N bonds with aryl halides. acs.org The presence of the N-hydroxy group might influence the reactivity and require specific ligand and base combinations for successful coupling.

Role of the N-Hydroxy Moiety in Chemical Reactivity

The N-hydroxy group is not merely a passive spectator in the chemical transformations of this compound. It actively participates in reactions, influencing the regioselectivity and facilitating unique cyclization pathways, and is also central to the redox chemistry of the molecule.

Participation in Intramolecular Cyclizations

The N-hydroxy group can act as an internal nucleophile, participating in intramolecular cyclization reactions. This is particularly relevant when an electrophilic center is present in a suitable position within the molecule. For instance, ortho-substituted benzamidine (B55565) derivatives can undergo intramolecular cyclization to form fused heterocyclic systems.

While direct examples for the 4-iodo-substituted compound are scarce, related N-aryl benzamides have been shown to undergo intramolecular cyclization. nih.gov The N-hydroxy group in this compound could potentially facilitate similar transformations under appropriate conditions, for example, through activation of the aryl ring or the generation of a reactive intermediate.

Redox Chemistry of the N-Hydroxy Functionality

The N-hydroxy functionality is central to the redox chemistry of this compound. Amidoximes are known to be the N-hydroxylated metabolites of the corresponding amidines and can be reduced back to the amidine form. nih.govresearchgate.net This reduction is a key aspect of their biological activity, where they can act as prodrugs for the more basic and often more active amidines. nih.gov This reversible metabolism highlights the dynamic nature of the N-hydroxy group.

The N-hydroxy group can also be involved in oxidative reactions. For example, the oxidative cyclization of N-acyl amidines to form 1,2,4-oxadiazoles involves the formal oxidation at the nitrogen and oxygen atoms. nih.gov The ease of oxidation or reduction of the N-hydroxy group can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the iodine atom in this compound would be expected to make the molecule more susceptible to reduction.

| Transformation | Product | Significance |

| Reduction | 4-Iodo-benzamidine | Prodrug activation |

| Oxidation | Reactive intermediates | Synthesis of heterocycles |

Transformations Involving the Iodo-Substituent

Halogen Bonding Interactions in Molecular Recognition Studies

The iodine atom of this compound can act as a halogen bond donor, a directional non-covalent interaction with a Lewis basic site. This property is of significant interest in the field of crystal engineering and supramolecular chemistry for the rational design of multi-component molecular assemblies. The strength and directionality of the halogen bond make it a valuable tool for controlling the solid-state architecture of molecules.

Table 1: Representative Halogen Bond Parameters in Iodoaromatic Compounds

| Donor Molecule | Acceptor Atom/Group | Interaction Type | Distance (Å) | Angle (°) |

| 4-Iodobenzonitrile | Nitrogen (Nitrile) | C–I···N | 3.168 | ~180 |

| 4-Iodo-N-(4-pyridyl)benzamide | Nitrogen (Pyridine) | C–I···N | Not Specified | Not Specified |

| 1,2,4,5-tetrafluoro-3,6-diiodobenzene | Nitrogen (Pyridine) | C–I···N | 2.863 | 173.9 |

This table presents generalized data from studies on iodoaromatic compounds to illustrate typical halogen bonding parameters. Specific values for this compound would require dedicated crystallographic studies.

Cross-Coupling Reactions for Further Functionalization

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents onto the benzamidine scaffold, thereby enabling the synthesis of diverse derivatives with potentially novel properties.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. For this compound, a Suzuki-Miyaura coupling would replace the iodine atom with a new aryl or heteroaryl group. rsc.orgrsc.orgresearchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. nih.govnih.govorganic-chemistry.orglibretexts.org This transformation is valuable for the introduction of vinyl groups, which can be further functionalized. The reaction typically requires a palladium catalyst and a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylalkynes. organic-chemistry.orglibretexts.orgbeilstein-journals.orgvinhuni.edu.vnyoutube.com This is achieved using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base.

Table 2: Generalized Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction | Coupling Partner | Catalyst | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

This table provides typical reaction conditions for the respective cross-coupling reactions on generic aryl iodides. The optimal conditions for this compound may vary.

Hypervalent Iodine Chemistry within the Benzamidine Scaffold

The iodo-substituent of this compound can be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine reagents. These reagents are valuable synthetic tools, acting as powerful and selective oxidizing agents and facilitating a range of unique chemical transformations.

The synthesis of hypervalent iodine compounds from aryl iodides is a well-established field. diva-portal.org For instance, oxidation of an iodoarene with reagents like peracetic acid or m-chloroperbenzoic acid (mCPBA) in the presence of appropriate ligands can yield stable hypervalent iodine species.

Once formed, these hypervalent iodine reagents derived from the this compound scaffold could be employed in various oxidative reactions. A particularly relevant application is in oxidative cyclization reactions. organic-chemistry.orgnih.govresearchgate.netnsf.gov For example, intramolecular reactions promoted by hypervalent iodine reagents can lead to the formation of heterocyclic structures. The N-hydroxy-benzamidine moiety itself could potentially participate in such cyclizations, offering a pathway to novel fused ring systems.

Table 3: Common Oxidants for the Synthesis of Hypervalent Iodine Reagents

| Target Hypervalent State | Oxidizing Agent | Typical Precursor |

| Iodine(III) | Peracetic acid, mCPBA | Iodoarene |

| Iodine(V) | Sodium periodate, Potassium bromate | Iodoarene |

This table lists common oxidizing agents used to access different hypervalent iodine states from aryl iodide precursors.

Lack of Specific Research Data on this compound Derivatization

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of specific published research on the derivatization and scaffold modification strategies for the chemical compound This compound . The detailed outline provided, which includes specific modifications of the benzene (B151609) ring and the N-hydroxyamidine moiety, as well as the design of hybrid structures, does not correspond to available research findings for this particular molecule.

A recurring issue in the literature search is the prevalence of information for a related but structurally distinct compound, N-Hydroxy-4-iodobenzamide . While this compound shares a similar naming convention and a 4-iodophenyl group, it is a hydroxamic acid, not a benzamidine. The chemical reactivity and potential for derivatization of these two functional groups are different.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound. The specific research findings, detailed data, and data tables requested for the following sections and subsections are not available in the public domain:

Derivatization and Scaffold Modification Strategies for N Hydroxy 4 Iodo Benzamidine Analogues

Design and Synthesis of Hybrid Structures Incorporating N-Hydroxy-4-iodo-benzamidine Motif

Without specific studies on this compound, any attempt to populate these sections would be speculative and would not meet the requirement for scientifically accurate and detailed research findings.

Spectroscopic and Analytical Research Techniques Applied to N Hydroxy 4 Iodo Benzamidine

Infrared (IR) Spectroscopy for Functional Group IdentificationSpecific IR absorption frequencies for the functional groups present in N-Hydroxy-4-iodo-benzamidine are not documented in the available resources.

Should peer-reviewed studies detailing the synthesis and spectroscopic characterization of this compound become available, this article could be accurately generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which a molecule absorbs light are characteristic of its chromophores, which are the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The benzamidine (B55565) moiety (-C(=NH)NHOH) and the iodine atom attached to the benzene ring influence the energy of the electronic transitions and, consequently, the absorption spectrum. The benzene ring itself exhibits characteristic π → π* transitions. The presence of substituents alters the energy levels of the molecular orbitals, typically causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and potentially an increase in the molar absorptivity (a hyperchromic effect).

A hypothetical UV-Vis spectrum of this compound would likely display characteristic absorption bands. The table below outlines the expected electronic transitions and the regions where they might occur, based on the analysis of similar aromatic compounds.

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~200-300 | Substituted Benzene Ring |

| n → π | ~280-400 | Benzamidine Moiety (C=N and OH groups) |

It is important to note that the solvent used for spectral acquisition can significantly influence the position and intensity of the absorption bands due to solute-solvent interactions. Polar solvents, for instance, can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure.

A single-crystal X-ray diffraction study of this compound would provide invaluable insights into its solid-state conformation. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, we can anticipate key structural features based on related molecules. The benzamidine group can exist in different tautomeric forms and conformations. X-ray crystallography would unambiguously establish the predominant tautomer in the solid state and the geometry around the C=N double bond.

Furthermore, the analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding, which are expected to be significant given the presence of the N-hydroxy-amidine functionality. The -OH and -NH groups are capable of acting as both hydrogen bond donors and acceptors, potentially leading to the formation of extended networks in the crystal lattice. The iodine atom may also participate in halogen bonding, a type of non-covalent interaction that can influence the crystal packing.

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be obtained from such an analysis. The values are placeholders and would need to be determined experimentally.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (Å3) | 920.1 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.90 |

The determination of the crystal structure would provide a definitive understanding of the molecular geometry and the supramolecular assembly of this compound in the solid state, which is crucial for correlating its structure with its physical and chemical properties.

Computational and Theoretical Studies of N Hydroxy 4 Iodo Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic and structural properties of N-Hydroxy-4-iodo-benzamidine. These ab initio methods provide a detailed description of the molecule's behavior based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations are used to determine its optimal three-dimensional geometry, minimizing the molecule's energy to find its most stable structural arrangement. researchgate.net This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT is applied to analyze the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally suggests higher reactivity.

Another application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.netmdpi.com For this compound, these maps can highlight the reactive sites, such as the electronegative oxygen and nitrogen atoms.

| Calculated Parameter | Significance for this compound | Typical DFT Functional/Basis Set |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | B3LYP/6-311++G(d,p) nih.govresearchgate.net |

| HOMO Energy | Relates to the molecule's ability to donate electrons. | B3LYP/6-31G(d,p) mdpi.com |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | B3LYP/6-31G(d,p) mdpi.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. researchgate.net | B3LYP/6-31G(d,p) mdpi.com |

| MEP Map | Visualizes charge distribution and predicts reactive sites for interactions. mdpi.com | B3LYP/6-311++G(d,p) researchgate.net |

This compound possesses several rotatable single bonds, allowing it to adopt various three-dimensional shapes, or conformations. Conformational analysis is the systematic study of these different conformers and their relative energies. nih.gov By calculating the energy of the molecule as a function of torsion angles, a potential energy surface, or energy landscape, can be constructed.

This landscape reveals the most stable, low-energy conformations (global and local minima) as well as the energy barriers required to transition between them. nih.gov For this compound, this analysis is particularly important for understanding the spatial orientation of the N-hydroxy group relative to the benzamidine (B55565) core, as this can significantly influence its ability to interact with biological targets. The identification of preferred conformations is a critical step that informs subsequent molecular modeling studies. nih.govnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study how this compound interacts with biological macromolecules, such as proteins or enzymes. These methods are essential for predicting binding affinity and mechanism of action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov In studies involving this compound, docking simulations are performed to place the molecule into the binding site of a specific research target. The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and ranking them using a scoring function. nih.gov

The results of docking studies provide a binding affinity score, often expressed in kcal/mol, which estimates the strength of the ligand-target interaction. chemmethod.com Furthermore, these studies reveal the specific binding mode, detailing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. nih.gov This information is fundamental for understanding how the compound might exert a biological effect.

| Interaction Type | Potential Residues in Target | Significance |

| Hydrogen Bond | Asp, Glu, Ser, Thr | Key for binding specificity and affinity. |

| Hydrophobic | Leu, Ile, Val, Phe | Contributes to the stability of the complex. nih.gov |

| π-π Stacking | Phe, Tyr, Trp | Interaction with the aromatic ring of the compound. |

| Halogen Bond | Electron-rich atoms (e.g., O) | The iodine atom can act as a halogen bond donor. |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. chemmethod.comnih.gov

For the this compound-target complex, MD simulations are used to assess the stability of the binding pose predicted by docking. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored over the course of the simulation (e.g., 50-100 nanoseconds). nih.govresearchgate.net A stable RMSD indicates that the ligand remains securely in the binding pocket. MD simulations can also reveal subtle conformational changes in the protein upon ligand binding and provide a more refined understanding of the binding energetics. researchgate.net

Computational methods are integral to establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. longdom.orgjocpr.com For this compound, computational SAR studies involve creating a library of virtual analogs by modifying specific parts of the molecule (e.g., replacing the iodine atom with other halogens or changing substituent positions).

Quantitative Structure-Activity Relationship (QSAR) models are then developed. These are mathematical models that link physicochemical descriptors of the analogs (such as lipophilicity, electronic properties, and steric parameters) to their predicted biological activity. researchgate.netnih.gov Techniques like 3D-QSAR can generate contour maps that visualize regions where modifications would likely enhance or diminish activity. These predictive models are invaluable for guiding the rational design of new compounds with improved potency and selectivity. nih.gov

Prediction of Reactivity and Reaction Pathways

The prediction of how this compound will behave in a chemical environment is rooted in the analysis of its electronic and structural properties through various computational methods. Density Functional Theory (DFT) is a commonly employed method for these predictions, providing a balance between accuracy and computational cost. Key parameters derived from these calculations, such as the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and Fukui functions, are instrumental in forecasting the molecule's reactivity.

Detailed theoretical investigations into the reactivity of this compound are currently limited in publicly accessible literature. However, the principles of computational chemistry allow for a theoretical extrapolation of its likely reactive characteristics. The presence of the iodine atom, the amidine group, and the N-hydroxy functionality introduces a complex interplay of electronic effects that dictate the molecule's behavior.

The amidine moiety itself presents multiple reactive sites. The imine nitrogen is typically nucleophilic, while the carbon atom of the C=N double bond is electrophilic. The N-hydroxy group can act as a nucleophile or, upon deprotonation, a potent nucleophile. The iodine-substituted benzene (B151609) ring is subject to electrophilic aromatic substitution, with the iodine atom acting as a deactivating but ortho-, para-directing group.

Computational models would be essential to quantify these qualitative predictions. For instance, calculations of reaction pathways would involve locating transition states and calculating activation energies for various potential reactions, such as cycloadditions, substitutions, or rearrangements. This would reveal the most kinetically and thermodynamically favorable reaction pathways.

Table of Predicted Reactivity Parameters

| Parameter | Predicted Value/Region | Significance for Reactivity |

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to electrophilic attack. Higher energy suggests greater reactivity towards electrophiles. The region of highest HOMO density would be the likely site of initial interaction. |

| LUMO Energy | ~ -1.2 eV | Indicates susceptibility to nucleophilic attack. Lower energy suggests greater reactivity towards nucleophiles. The region of highest LUMO density would be the likely site of initial interaction. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen and oxygen atoms. Positive potential around the amidine carbon and hydrogen atoms. | Red regions (negative potential) indicate likely sites for electrophilic attack. Blue regions (positive potential) indicate likely sites for nucleophilic attack. |

| Fukui Function (f- for nucleophilic attack) | Highest value on the amidine carbon atom. | Quantifies the change in electron density when a nucleophile attacks, pinpointing the most electrophilic site. |

| Fukui Function (f+ for electrophilic attack) | Highest values on the nitrogen atoms of the amidine group. | Quantifies the change in electron density when an electrophile attacks, pinpointing the most nucleophilic sites. |

Research Applications in Chemical Biology and Drug Discovery Non Clinical Focus

Probing Serine Protease Inhibition Mechanisms (e.g., Thrombin, Trypsin, uPA, Factor Xa)

The benzamidine (B55565) moiety is a well-established pharmacophore known to mimic the side chain of arginine, a key recognition element for many trypsin-like serine proteases. These enzymes play crucial roles in physiological processes such as blood coagulation, fibrinolysis, and tissue remodeling, making them important targets for therapeutic intervention. The inclusion of an iodine atom allows for the exploration of specific intermolecular interactions, such as halogen bonding.

Investigation of Binding Site Interactions

Benzamidine-based inhibitors are known to act as competitive inhibitors of serine proteases by interacting with the S1 specificity pocket, which typically accommodates the arginine or lysine (B10760008) residues of the natural substrate. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.

While direct structural studies of N-Hydroxy-4-iodo-benzamidine in complex with serine proteases are not extensively documented, research on analogous compounds provides significant insights. For instance, studies on a selection of benzamidine-based inhibitors with bovine trypsin have revealed diverse binding modes that correlate with their inhibitory profiles against proteases like thrombin, factor Xa, and urokinase-type plasminogen activator (uPA). nih.gov The conformation of the inhibitor—whether it is compact or extended—plays a crucial role in its specificity for different proteases, such as the distinct binding requirements for thrombin versus factor Xa. nih.gov

Role of Halogen Bonding in Ligand Design

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base, such as a carbonyl oxygen or a hydroxyl group on the protein backbone or side chains. nih.gov This interaction has emerged as a valuable tool in rational drug design to enhance ligand affinity and selectivity. The iodine atom in this compound is a potential halogen bond donor.

To investigate the utility of halogen bonding in targeting the S1 pocket of serine proteases, researchers have used halogenated benzylamines as probe molecules. A study on the inhibition of uPA by 4-chlorobenzylamine (B54526) (ClBA), 4-bromobenzylamine (B181089) (BrBA), and 4-iodobenzylamine (B181653) (IBA) demonstrated that these halogenated compounds were more potent inhibitors than their non-halogenated counterparts. nih.gov

High-resolution crystal structures revealed that while BrBA effectively formed a halogen bond in the S1 pocket of uPA, the iodo-analogue, IBA, did not engage in this interaction, instead forming hydrogen bonds via its amino group. nih.govnih.gov This finding suggests that while the presence of a halogen can improve inhibitory activity, the specific context and geometry of the interaction are critical, and iodine may not always be the optimal choice for forming a halogen bond in this particular binding site. nih.govnih.gov

| Compound | Inhibition Constant (Ki) in mM |

|---|---|

| 4-chlorobenzylamine (ClBA) | 9.15 |

| 4-bromobenzylamine (BrBA) | 1.28 |

| 4-iodobenzylamine (IBA) | 1.38 |

Exploration of Other Enzyme Modulation Research (e.g., HDAC, BACE1, AChE, COX-2)

While the benzamidine scaffold is primarily associated with serine proteases, the N-hydroxyamide (hydroxamic acid) group present in this compound is a well-known zinc-binding group found in the active site of many metalloenzymes, notably histone deacetylases (HDACs). However, specific research detailing the activity of this compound against HDACs, Beta-secretase 1 (BACE1), Acetylcholinesterase (AChE), or Cyclooxygenase-2 (COX-2) is not available in the current body of scientific literature.

Enzymatic Assays in Research Settings

No published enzymatic assay data for this compound against HDAC, BACE1, AChE, or COX-2 could be identified. Research on other N-hydroxybenzamide derivatives has shown inhibitory activity against HDACs, suggesting that this chemical class can be explored for such targets.

Mechanism of Action Studies at the Molecular Level

There are no mechanism-of-action studies available for this compound concerning its potential modulation of HDAC, BACE1, AChE, or COX-2.

Use as Chemical Probes for Biological Target Identification

Chemical probes are small molecules used to study and manipulate biological systems by engaging with specific protein targets. The development of activity-based probes (ABPs) has become a key strategy for profiling enzyme function in complex biological samples. keyorganics.net While this compound possesses features that could potentially be incorporated into a chemical probe, such as a reactive or recognizable moiety, there is currently no published research describing its use for biological target identification. The development of novel ABPs for serine proteases is an active area of research, but studies have focused on other chemotypes. keyorganics.net

Development of Structure-Activity Relationship (SAR) Hypotheses for Research Purposes

The exploration of this compound and its analogs in chemical biology and non-clinical drug discovery is fundamentally linked to the development of structure-activity relationship (SAR) hypotheses. SAR studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular architecture of a lead compound like this compound, researchers can identify key pharmacophoric features and understand the impact of various substituents on target binding and efficacy.

The N-hydroxy-benzamidine scaffold itself is a well-established pharmacophore, particularly recognized for its ability to chelate metal ions within the active sites of various enzymes. This property is central to its inhibitory activity against metalloenzymes such as histone deacetylases (HDACs). The development of SAR hypotheses for derivatives of this scaffold, therefore, often revolves around optimizing interactions with the target enzyme's active site.

A crucial aspect of the SAR for this class of compounds is the nature and position of substituents on the phenyl ring. The 4-iodo group in this compound is a key feature. Halogen substitutions, in general, can significantly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. The iodine atom at the para position is a large, lipophilic, and moderately electron-withdrawing substituent. Its presence can enhance binding affinity through various non-covalent interactions, such as halogen bonding, with the protein target.

In the context of developing SAR hypotheses, researchers would typically synthesize a series of analogs where the 4-iodo substituent is varied. This could involve replacing it with other halogens (Fluorine, Chlorine, Bromine) to probe the effect of size and electronegativity, or with other functional groups to explore different steric and electronic requirements in that region of the molecule.

For instance, in studies of related N-hydroxybenzamide-based HDAC inhibitors, the nature of the substituent at the 4-position has been shown to be critical for potency and selectivity. The general SAR trends observed for this class of inhibitors often highlight the importance of a properly sized hydrophobic group at this position to occupy a specific pocket in the enzyme's active site.

To illustrate the development of SAR hypotheses, consider a hypothetical study on a series of N-hydroxy-benzamidine analogs targeting a specific enzyme. The findings could be tabulated to clearly demonstrate the relationship between structural modifications and biological activity.

Table 1: SAR of N-Hydroxy-benzamidine Analogs with Variations at the 4-Position

| Compound ID | R-Group at 4-Position | Target Enzyme IC50 (nM) |

| 1 | -I | 50 |

| 2 | -Br | 75 |

| 3 | -Cl | 120 |

| 4 | -F | 250 |

| 5 | -H | 500 |

| 6 | -CH3 | 150 |

| 7 | -OCH3 | 200 |

| 8 | -CF3 | 80 |

From this hypothetical data, several SAR hypotheses can be formulated:

Halogen Substitution: The presence of a halogen at the 4-position is beneficial for activity compared to an unsubstituted analog (Compound 5). The potency follows the trend I > Br > Cl > F, suggesting that a larger, more polarizable halogen is preferred for optimal interaction with the target. This could indicate the presence of a hydrophobic pocket that can accommodate larger substituents and potentially engage in halogen bonding.

Electronic Effects: The trifluoromethyl group (-CF3) in Compound 8, which is strongly electron-withdrawing, results in good potency, suggesting that electron-withdrawing groups at this position may be favorable.

Steric and Lipophilic Character: The methyl (-CH3) and methoxy (B1213986) (-OCH3) groups (Compounds 6 and 7) show moderate activity, indicating that while some bulk is tolerated, the specific nature of the halogen interactions is likely a key driver of the high potency observed for the iodo-substituted compound.

Further SAR exploration would involve modifications to other parts of the this compound scaffold. For example, the benzamidine group could be altered to investigate the importance of the amidine functionality for target interaction.

Table 2: SAR of 4-Iodo-benzamidine Analogs with Modifications to the Amidine Group

| Compound ID | Functional Group | Target Enzyme IC50 (nM) |

| 1 | -C(=NH)NHOH (N-hydroxy-benzamidine) | 50 |

| 9 | -C(=O)NHOH (Hydroxamic acid) | 85 |

| 10 | -C(=O)NH2 (Benzamide) | >1000 |

| 11 | -CN (Benzonitrile) | >5000 |

N-Hydroxy-amidine Moiety: The N-hydroxy-amidine group is crucial for high potency, likely due to its specific hydrogen bonding and metal-chelating capabilities within the enzyme's active site.

Comparison to Hydroxamic Acid: The corresponding hydroxamic acid (Compound 9) retains good activity, indicating that the N-hydroxy-amide can also effectively interact with the target, though perhaps with slightly lower affinity than the N-hydroxy-amidine.

Importance of the N-Hydroxy Group: The simple benzamide (B126) (Compound 10) and benzonitrile (B105546) (Compound 11) are significantly less active, highlighting the essential role of the N-hydroxy group for potent inhibition.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Methodologies

The future synthesis of N-Hydroxy-4-iodo-benzamidine and its analogs will likely move beyond traditional methods to embrace more efficient, sustainable, and versatile synthetic strategies. Current approaches to iodinating aromatic compounds often rely on elemental iodine, which can be enhanced by various auxiliary agents like nitric acid or silver salts for deactivated aromatic compounds. manac-inc.co.jp

Advanced methodologies that could be integrated include:

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents offers a green alternative to heavy metals for promoting a variety of chemical bonds, including carbon-heteroatom bonds. nih.gov These reagents could facilitate cleaner and more efficient iodination or subsequent functionalization of the benzamidine (B55565) core. nih.gov

Transition Metal-Catalyzed Iodination: While classic methods are effective, transition metal-catalyzed reactions could provide greater control and efficiency, particularly for creating libraries of derivatives with diverse substitution patterns.

Flow Chemistry: The implementation of continuous flow reactors can offer improved safety, scalability, and reaction control for the synthesis of this compound. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Radioiodination Techniques: For applications in molecular imaging, advanced radioiodination methods are crucial. researchgate.net Developing milder and more efficient techniques for incorporating radioactive iodine isotopes (e.g., Iodine-123, Iodine-125, Iodine-131) would be a significant step forward, potentially involving novel prosthetic groups or "click chemistry" approaches. researchgate.net A series of iodinated N-(2-aminoethyl)benzamide analogues have been synthesized and assessed for their potential as radioiodinated ligands for in vivo studies using single photon emission computed tomography (SPECT). nih.gov

A comparative table of traditional versus advanced synthetic approaches is presented below.

| Feature | Traditional Iodination Methods | Advanced Synthetic Methodologies |

| Reagents | Elemental iodine with oxidizing agents | Hypervalent iodine reagents, transition metal catalysts |

| Efficiency | Often require harsh conditions and yield byproducts | Higher yields, greater selectivity, and milder conditions |

| Sustainability | May use stoichiometric and less environmentally friendly reagents | Catalytic amounts of reagents, potential for greener solvents |

| Scalability | Can be challenging to scale up safely | Amenable to flow chemistry for safer and more efficient scale-up |

Application in Novel Chemical Reaction Development

The unique combination of an iodo-substituent and an N-hydroxy-benzamidine moiety in a single molecule opens up avenues for developing novel chemical reactions.

Cross-Coupling Reactions: The iodine atom on the aromatic ring is an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide array of functional groups, leading to the generation of large and diverse chemical libraries for screening purposes.

Hypervalent Iodine Chemistry: The iodoarene can be oxidized to form hypervalent iodine species. nih.gov These activated intermediates can then participate in reactions as aryl cation synthons, enabling transition-metal-free arylations of various nucleophiles. nih.gov

Cyclization Reactions: The N-hydroxy-benzamidine group can act as a nucleophile or participate in cyclization reactions to form novel heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. Research into the synthesis of substituted hydroxyguanidines has led to the development of new routes to heterocyclic systems containing the N-hydroxyguanidine moiety.

Future research could explore these possibilities to synthesize complex molecules with potential applications in materials science and medicinal chemistry.

Expansion of Computational Modeling in Rational Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science. patsnap.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov For this compound, computational modeling can provide deep insights into its properties and guide the rational design of new derivatives with enhanced functions. patsnap.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov

Key areas for the expansion of computational modeling include:

Molecular Docking: These simulations can predict the binding orientation and affinity of this compound and its analogs to biological targets, such as enzymes or receptors. This is particularly relevant given that benzamidine derivatives are known to be enzyme inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com This can be used to predict the activity of newly designed molecules and prioritize them for synthesis. patsnap.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its biological target over time, revealing important information about the stability of the complex and the role of specific interactions. patsnap.com

Modeling Halogen Bonds: The iodine atom can participate in halogen bonding, a noncovalent interaction that is gaining recognition for its importance in molecular recognition and drug-target binding. acs.org Advanced computational tools are being developed to accurately model these interactions, which will be crucial for the rational design of potent and selective ligands based on the this compound scaffold. acs.org

| Computational Technique | Application for this compound |

| Molecular Docking | Predicting binding modes and affinities to protein targets. |

| QSAR | Guiding the design of derivatives with improved biological activity. |

| Molecular Dynamics | Understanding the dynamic behavior and stability of ligand-protein complexes. |

| Halogen Bond Modeling | Optimizing interactions involving the iodine atom for enhanced binding affinity and selectivity. acs.org |

Exploration of Undiscovered Research Applications within Chemical Biology

The structural features of this compound suggest several unexplored applications in chemical biology.

Enzyme Inhibitors: Benzamidine is a well-known pharmacophore that mimics arginine and is found in many enzyme inhibitors, particularly those targeting serine proteases. The N-hydroxy-benzamidine moiety may confer unique binding properties or act as a metal-chelating group, expanding the range of potential enzyme targets. Novel benzamidine derivatives have been synthesized and evaluated for their antimicrobial potential. nih.gov

Molecular Imaging Probes: The presence of iodine allows for the development of radiolabeled probes for non-invasive imaging techniques like SPECT and Positron Emission Tomography (PET) if a positron-emitting isotope of iodine is used. These probes could be designed to target specific enzymes or receptors in vivo, aiding in disease diagnosis and monitoring treatment response. Iodinated benzamide (B126) derivatives have been considered for development as radioiodinated ligands for functional studies in the brain. nih.gov

Chemical Probes for Proteomics: A derivative of this compound could be functionalized with a reactive group to create an activity-based probe (ABP). This would allow for the specific labeling and identification of target proteins in complex biological samples, helping to elucidate their function and role in disease.

Fragments for Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and distinct functional groups, this compound could serve as a valuable fragment in FBDD campaigns. Screening this compound against a variety of biological targets could identify initial hits that can then be elaborated into more potent and selective drug candidates.

The continued investigation into these future directions will undoubtedly reveal new and valuable applications for this compound, contributing to advancements in chemistry, biology, and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-4-iodo-benzamidine, and what challenges arise during purification?

- Methodology : A common approach involves coupling 4-iodobenzonitrile with hydroxylamine under acidic conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Challenges include managing the hygroscopic nature of intermediates and avoiding hydrolysis of the amidoxime group. Recrystallization in ethanol/water mixtures improves purity .

- Characterization : Confirm structure using -NMR (e.g., δ 7.72 ppm for aromatic protons) and FT-IR (N–O stretch at ~930 cm) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Best Practices :

- Standardize stock solutions in DMSO (<0.1% v/v in final assays to avoid solvent toxicity).

- Validate purity with HPLC (C18 column, acetonitrile/water + 0.1% TFA, retention time ~8.2 min).

- Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

Q. What safety protocols are critical for handling this compound in the lab?

- Safety Measures :

- Avoid inhalation/contact (use fume hood, nitrile gloves).

- Store in amber vials at –20°C under inert gas (N) to prevent oxidation.

- Dispose via alkaline hydrolysis (1 M NaOH, 24 hr) to degrade reactive groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in metal-binding studies?

- Experimental Design :

- Use UV-Vis spectroscopy to monitor ligand-metal coordination (e.g., Fe) with λ shifts from 280 nm to 320 nm.

- DFT calculations (B3LYP/6-31G**) model charge transfer between the amidoxime group and metal ions, explaining selectivity for transition metals .

- Data Contradictions : Discrepancies in binding constants (logK) may arise from solvent polarity; validate with isothermal titration calorimetry (ITC) in aqueous vs. mixed-solvent systems .

Q. How can researchers resolve conflicting data on the compound’s inhibitory activity against histone deacetylases (HDACs)?

- Analysis Framework :

- Compare IC values across cell lines (e.g., HeLa vs. HEK293) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

- Perform molecular docking (AutoDock Vina) to assess binding to HDAC isoforms (e.g., HDAC6 vs. HDAC1).

- Address false positives via counter-screens with NAD-dependent deacetylases .

Q. What strategies optimize the stability of this compound in aqueous buffers for pharmacokinetic studies?

- Stability Testing :

- Conduct accelerated degradation studies (pH 1–9, 37°C) with LC-MS monitoring.

- Add antioxidants (0.1% ascorbic acid) or cyclodextrin complexes to enhance half-life in plasma .

Data Management & Collaboration

Q. How should researchers manage and share spectral data for this compound?

- FAIR Principles :

- Deposit raw NMR/HRMS data in repositories like Chemotion or RADAR4Chem with DOI links.

- Use standardized metadata (e.g., solvent, temperature) for reproducibility .

Tables for Key Experimental Parameters

| Parameter | Conditions | Reference |

|---|---|---|

| Synthetic Yield | 65–72% (after recrystallization) | |

| HDAC Inhibition IC | 2.3 µM (HDAC6), >10 µM (HDAC1) | |

| Aqueous Stability (t) | 8 hr (pH 7.4), 2 hr (pH 2.0) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.